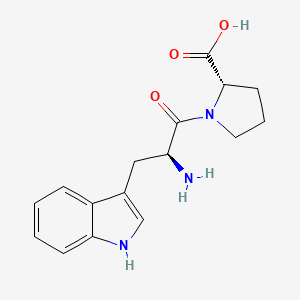

H-Trp-Pro-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYQIGZZWYBXSD-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314501 | |

| Record name | L-Tryptophyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-75-3 | |

| Record name | L-Tryptophyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Analytical Characterization of H-Trp-Pro-OH

The following technical guide details the physicochemical properties, analytical behavior, and experimental handling of the dipeptide H-Trp-Pro-OH (L-Tryptophyl-L-proline).

Technical Guide for Research & Development

Executive Summary

H-Trp-Pro-OH (CAS: 38136-75-3) is a bioactive dipeptide composed of L-tryptophan and L-proline. Beyond its fundamental role as a protein degradation product, it holds significance in drug discovery as an Angiotensin-Converting Enzyme (ACE) inhibitor and a substrate for peptide transporters (PEPT1/PEPT2).

From a physicochemical perspective, this molecule presents unique challenges and properties due to the indole moiety of tryptophan (hydrophobicity, fluorescence) and the cyclic amine of proline (conformational rigidity, cis/trans isomerization). This guide provides the critical data and protocols necessary for its precise characterization and handling.

Molecular Architecture & Fundamental Constants

The structure of H-Trp-Pro-OH combines an aromatic, hydrophobic N-terminal residue (Trp) with a rigid, aliphatic C-terminal residue (Pro).

Chemical Identity

| Parameter | Data |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

| Common Name | L-Tryptophyl-L-proline |

| CAS Number | 38136-75-3 |

| Molecular Formula | C₁₆H₁₉N₃O₃ |

| Molecular Weight | 301.34 g/mol |

| SMILES | C1CCN(C1)C(=O)N.C(=O)O |

| Chirality | L, L (S, S configuration at both alpha-carbons) |

Ionization & Solubility Profile

The ionization state is critical for solubility and chromatographic retention. The values below represent the distinct ionizable groups.

| Functional Group | Approximate pKa | Charge at pH 7.4 |

| C-terminal Carboxyl (Pro) | ~3.0 – 3.6 | Negative (-COO⁻) |

| N-terminal Amine (Trp) | ~9.2 – 9.4 | Positive (-NH₃⁺) |

| Indole Nitrogen (Trp) | >16 (Non-ionizable) | Neutral |

| Isoelectric Point (pI) | ~5.9 | Net Charge ≈ 0 (Zwitterion) |

-

Solubility: Highly soluble in methanol and DMSO . Moderately soluble in water.

-

Senior Scientist Note: In aqueous buffers near pH 6.0 (the pI), the zwitterionic form dominates, which may lead to aggregation at high concentrations (>10 mM) due to indole-indole stacking interactions.

Structural Dynamics: The Cis/Trans Isomerization

Unlike most peptide bonds which exist almost exclusively in the trans conformation, the peptide bond preceding a proline residue (X-Pro) possesses a lower energy barrier for isomerization.

Why this matters: In HPLC and NMR, H-Trp-Pro-OH often appears as two distinct species (conformers) rather than a single peak, which can be mistaken for impurity.

Figure 1: Equilibrium dynamics of the Trp-Pro peptide bond. The population ratio depends on solvent polarity and pH.

Spectroscopic Properties[1][4]

UV-Visible Absorption

-

Chromophore: Indole ring of Tryptophan.[1]

-

Lambda max (

): 280 nm. -

Extinction Coefficient (

): ~5,500 – 5,700 M⁻¹cm⁻¹ at 280 nm.

Fluorescence Characteristics

Tryptophan is the primary intrinsic fluorophore in proteins/peptides. However, in the H-Trp-Pro-OH dipeptide, the fluorescence quantum yield is often lower than that of free Tryptophan.

-

Excitation: 280 nm or 295 nm (selective for Trp).

-

Emission: ~350 nm (solvent dependent).[2]

-

Quenching Mechanism: The proximity of the protonated amino group and the peptide bond carbonyl to the indole ring promotes electron transfer quenching . This is most pronounced in the zwitterionic state.

Analytical Protocol: HPLC Method Development

Objective: To separate H-Trp-Pro-OH from free amino acids (Trp, Pro) and potential degradation products.

Chromatographic System

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm particle size).

-

Why: The hydrophobic indole ring provides excellent retention on C18.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Role of TFA: Ion-pairing agent that sharpens the peak of the positively charged N-terminus.

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient Protocol (Standard)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Injection / Hold |

| 20.0 | 60% | Linear Gradient |

| 22.0 | 95% | Wash |

| 25.0 | 5% | Re-equilibration |

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (specific for Trp) and 214 nm (peptide bond).

-

Temperature: 25°C (Ambient).

-

Critical Note: If "split peaks" are observed due to cis/trans isomers, increasing the column temperature to 60°C can accelerate the exchange rate, coalescing the peaks into a single, sharper band.

-

Figure 2: Analytical workflow for H-Trp-Pro-OH quantification.[3][4][5][6]

Stability & Storage Guidelines

Chemical Stability

-

Oxidation: The indole ring of Tryptophan is sensitive to oxidation, particularly under acidic conditions or light exposure. It can form hydroxytryptophan or N-formylkynurenine (fluorescence shifts to blue/green).

-

Protocol: Store solid powder protected from light. Solutions should be prepared fresh or stored at -20°C.

-

-

Hydrolysis: The Trp-Pro bond is relatively resistant to non-enzymatic hydrolysis compared to other dipeptides due to the steric bulk of the indole and the rigidity of the proline ring.

Biological Stability

-

Enzymatic Degradation: Proline at the C-terminus confers resistance to many non-specific carboxypeptidases, but it is a specific substrate for Prolidase (PEPD).

References

-

PubChem. (n.d.). L-Tryptophyl-L-proline (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Stein, R. L. (1993). Mechanism of Enzymatic and Nonenzymatic Prolyl Peptide Bond Isomerization. Advances in Protein Chemistry, 44, 1-24. (Contextual grounding for Cis/Trans mechanism).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Trp quenching mechanisms).

Sources

- 1. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. case.edu [case.edu]

- 3. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of H-Trp-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a Simple Dipeptide

In the vast landscape of peptide science, the dipeptide H-Trp-Pro-OH (Tryptophanyl-proline) presents a compelling case study in the intricate interplay of molecular structure and conformational dynamics. Comprising the aromatic amino acid tryptophan and the conformationally constrained proline, this seemingly simple molecule encapsulates fundamental principles that govern the behavior of larger, more complex peptides and proteins. Its significance extends from being a structural motif in bioactive peptides to a potential modulator of biological processes. This guide provides a comprehensive technical overview of the molecular architecture and conformational landscape of H-Trp-Pro-OH, offering insights for researchers in drug discovery, protein engineering, and peptide chemistry.

Molecular Architecture of H-Trp-Pro-OH

The primary structure of H-Trp-Pro-OH is defined by the covalent linkage of an L-tryptophan residue to an L-proline residue via a peptide bond.

Constituent Amino Acids: A Tale of Two Residues

-

L-Tryptophan (Trp): The N-terminal residue, tryptophan, is one of the four aromatic amino acids. Its defining feature is the large, hydrophobic indole side chain, which can participate in a variety of non-covalent interactions, including hydrophobic and π-π stacking interactions. The indole nitrogen can also act as a hydrogen bond donor. The conformational flexibility of the tryptophan side chain is primarily described by the chi angles (χ1 and χ2).

-

L-Proline (Pro): The C-terminal residue, proline, is unique among the 20 proteinogenic amino acids. Its aliphatic side chain is cyclized back onto the backbone nitrogen, forming a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, restricting the phi (φ) torsion angle to a narrow range of approximately -60° to -75°.

The Trp-Pro Peptide Bond: A Conformational Switch

The peptide bond linking the tryptophan and proline residues (Trp-Pro) is a critical determinant of the overall conformation. Unlike most peptide bonds, which strongly favor the trans conformation, the X-Pro bond (where X is any amino acid) has a significantly lower energy barrier to isomerization, allowing for a substantial population of the cis conformation. This cis-trans isomerization acts as a molecular switch, profoundly influencing the three-dimensional structure of the peptide.

Conformational Landscape: A Dynamic Equilibrium

The conformation of H-Trp-Pro-OH in solution is best described as a dynamic equilibrium of multiple interconverting conformers. The two major sources of conformational heterogeneity are the cis-trans isomerization of the Trp-Pro peptide bond and the puckering of the proline ring.

Cis-Trans Isomerism of the Trp-Pro Peptide Bond

The relative populations of the cis and trans isomers of the Trp-Pro bond are influenced by several factors, including the solvent environment and the ionization state of the terminal groups.

Table 1: Representative Population of Cis Isomer for Trp-Pro Containing Peptides under Different Conditions

| Peptide Fragment | Conditions | % cis Isomer | Reference |

| H-Trp-Pro-Tyr-OH | Anionic (high pH) | 74% | |

| H-Trp-Pro-Tyr-OH | Zwitterionic (neutral pH) | ~45% | |

| H-Trp-Pro-Tyr-OH | Cationic (low pH) | ~42% |

Note: Data is for a closely related tripeptide, providing a strong indication of the behavior of the Trp-Pro dipeptide.

This equilibrium between the cis and trans conformers can be directly observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the atoms in the two isomers give rise to separate sets of signals in the NMR spectrum.

Proline Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and can adopt one of two major puckered conformations: Cγ-endo (down) or Cγ-exo (up), relative to the plane of the other four ring atoms. The ring pucker is coupled to the cis-trans isomerization of the peptide bond and influences the overall backbone conformation.

Caption: Schematic representation of the Cγ-endo and Cγ-exo puckering of the proline ring.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of H-Trp-Pro-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the solution-state conformation of peptides.

-

Sample Preparation:

-

Dissolve 5-10 mg of lyophilized H-Trp-Pro-OH in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Adjust the pH of the solution with dilute DCl or NaOD to study the conformational changes as a function of the ionization state.

-

Add a small amount of a reference standard (e.g., DSS or TMS).

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum to observe the overall signal dispersion and to identify the presence of multiple species (i.e., cis and trans isomers). The presence of two distinct sets of signals for the tryptophan α-proton and the proline protons is a clear indication of cis-trans isomerization.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish scalar coupling connectivities within each amino acid residue, allowing for the assignment of proton signals for both the cis and trans isomers.

-

TOCSY (Total Correlation Spectroscopy): Acquire a 2D ¹H-¹H TOCSY spectrum to identify all protons belonging to a particular spin system (i.e., all protons of the tryptophan and proline residues for each isomer).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D ¹H-¹H NOESY spectrum to identify through-space proximities between protons. Key NOE cross-peaks include:

-

Trp Hα - Pro Hδ (strong in trans isomer)

-

Trp Hα - Pro Hα (strong in cis isomer)

-

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum to assign the chemical shifts of the carbon atoms. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis-trans isomerization.

-

Caption: Workflow for the NMR-based conformational analysis of H-Trp-Pro-OH.

X-ray Crystallography

While a crystal structure for H-Trp-Pro-OH is not publicly available as of this writing, X-ray crystallography remains the gold standard for determining the solid-state conformation of molecules. Should a crystal structure become available, it would provide precise atomic coordinates, bond lengths, and bond angles, offering a static snapshot of a low-energy conformation.

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful computational approach to explore the conformational landscape and dynamics of peptides in a simulated environment.

-

System Setup:

-

Generate the initial 3D structures for both the cis and trans isomers of H-Trp-Pro-OH.

-

Solvate each isomer in a box of explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Further equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine the populations of different conformers, dihedral angle distributions, intramolecular hydrogen bonding, and interactions with solvent molecules.

-

Caption: A typical workflow for performing a molecular dynamics simulation of H-Trp-Pro-OH.

Synthesis and Purification

The synthesis of H-Trp-Pro-OH is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin, such as a pre-loaded Fmoc-Pro-Wang resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue using a solution of piperidine in DMF.

-

Coupling: Couple the Fmoc-Trp(Boc)-OH to the deprotected proline residue using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect the tryptophan indole ring.[1]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Chromatography:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Apply a linear gradient of increasing mobile phase B to elute the peptide.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified H-Trp-Pro-OH.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.[2]

Biological Relevance and Applications

Dipeptides containing the Trp-Pro motif are found in various bioactive peptides and have been implicated in a range of biological processes. The unique conformational properties of the Trp-Pro sequence can influence peptide-receptor interactions and enzymatic processing. Understanding the structure-function relationship of H-Trp-Pro-OH can aid in the design of peptidomimetics and novel therapeutic agents.

Conclusion

The dipeptide H-Trp-Pro-OH, while simple in its primary sequence, exhibits a rich and complex conformational behavior dominated by the cis-trans isomerization of the Trp-Pro peptide bond. A thorough understanding of its molecular structure and dynamics requires a multi-faceted approach, combining high-resolution NMR spectroscopy with computational modeling techniques such as molecular dynamics simulations. The insights gained from studying this model system are invaluable for the broader fields of peptide and protein science, providing a foundation for the rational design of molecules with tailored conformational properties and biological activities.

References

-

Siemion, I. Z., Pędyczak, A., & Pędyczak, W. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781–795. [Link]

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.

- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.

- Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935.

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). A guide to the analysis and purification of proteins and peptides by reversed-phase HPLC. Waters Corporation. [Link]

- Karle, I. L. (2002). Crystal structures of peptides and modified peptides. Current Opinion in Structural Biology, 12(5), 629-636.

- Poznański, J., Ejchart, A., & Wierzchowski, K. L. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.

-

Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

An In-Depth Technical Guide to H-Trp-Pro-OH: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dipeptide H-Trp-Pro-OH, also known as L-Tryptophanyl-L-proline. It covers its fundamental chemical identifiers, a detailed methodology for its synthesis and purification, advanced analytical techniques for its characterization, and an exploration of its biological activities and potential applications in research and drug development.

Core Chemical Identity

H-Trp-Pro-OH is a dipeptide composed of L-tryptophan and L-proline linked by a peptide bond. Its unique structure, combining the aromatic indole side chain of tryptophan and the cyclic secondary amine of proline, imparts specific chemical and biological properties.

Table 1: Chemical Identifiers for H-Trp-Pro-OH

| Identifier | Value | Source(s) |

| CAS Number | 35310-39-5 | [1][2] |

| Molecular Formula | C₁₆H₁₉N₃O₃ | [1][2] |

| Molecular Weight | 301.34 g/mol | [2] |

| IUPAC Name | (2S)-1-((2S)-2-amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid | |

| Synonyms | L-Prolyl-L-tryptophan, Tryptophanyl-proline | [1] |

| Appearance | Off-white powder | [1] |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | |

| Storage Conditions | 0-8°C or -20°C for long-term storage | [1] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of H-Trp-Pro-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.

The Causality Behind Experimental Choices in SPPS

The choice of the Fmoc/tBu (tert-butyl) strategy is deliberate. The Fmoc group, which protects the α-amino group of the amino acids, is base-labile and can be removed under mild conditions (typically with piperidine), thus preserving the acid-labile side-chain protecting groups and the linkage of the peptide to the resin. The use of a pre-loaded Wang or 2-chlorotrityl chloride resin is recommended for synthesizing a peptide with a C-terminal carboxylic acid. For tryptophan, the indole side chain is protected with a Boc (tert-butyloxycarbonyl) group to prevent side reactions during the acidic cleavage step.

Experimental Workflow for SPPS of H-Trp-Pro-OH

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Trp-Pro-OH.

Detailed Step-by-Step Methodology

Materials:

-

2-chlorotrityl chloride resin (100-200 mesh)

-

Fmoc-Pro-OH

-

Fmoc-Trp(Boc)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Acetic Anhydride

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a peptide synthesis vessel.

-

Loading of Fmoc-Pro-OH:

-

Dissolve Fmoc-Pro-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection of Proline:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and wash the resin with DMF (5x).

-

-

Coupling of Fmoc-Trp(Boc)-OH:

-

In a separate vial, pre-activate Fmoc-Trp(Boc)-OH (3 equivalents) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and wash the resin with DMF (5x) and DCM (5x).

-

Dry the resin under a stream of nitrogen.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent the re-attachment of the Boc group to the tryptophan indole ring.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification by RP-HPLC:

-

The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify on a preparative C18 column using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5-60% acetonitrile over 30 minutes.

-

Monitor the elution at 220 nm and 280 nm (due to the tryptophan residue).

-

Collect fractions corresponding to the major peak and confirm the purity and identity by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final H-Trp-Pro-OH product as a white, fluffy powder.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized H-Trp-Pro-OH.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to assess the purity of the final product. Using a C18 column with a water/acetonitrile gradient containing 0.1% TFA, a pure sample of H-Trp-Pro-OH should exhibit a single, sharp peak.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 302.145 Da.

Tandem mass spectrometry (MS/MS) provides structural confirmation through fragmentation analysis. Key expected fragment ions for H-Trp-Pro-OH include the b- and y-ions resulting from the cleavage of the peptide bond. A prominent fragment is often the immonium ion of tryptophan at m/z 159.1.

Caption: Expected ESI-MS/MS fragmentation pattern of H-Trp-Pro-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information. Spectra are typically recorded in D₂O to exchange the labile amide and carboxylic acid protons. A study on related peptides provides expected chemical shift regions.[4] The presence of cis and trans isomers around the Trp-Pro peptide bond can lead to the observation of two sets of signals for the proline and adjacent tryptophan protons.

Table 2: Predicted ¹H NMR Chemical Shifts for H-Trp-Pro-OH in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Trp α-H | ~4.5 | dd |

| Trp β-H | ~3.2-3.4 | m |

| Trp indole H | 7.0-7.8 | m |

| Pro α-H | ~4.2 | dd |

| Pro β, γ, δ-H | 1.8-2.3, 3.5-3.8 | m |

Note: These are approximate values and can vary based on pH and concentration. The presence of cis/trans isomers will result in a more complex spectrum.

Biological Activities and Potential Applications

Dipeptides containing tryptophan and proline are of significant interest due to their potential biological activities. While research specifically on H-Trp-Pro-OH is emerging, studies on related dipeptides provide valuable insights into its potential therapeutic applications.

Anti-inflammatory and Antioxidant Properties

Tryptophan-containing peptides have been shown to possess antioxidant and anti-inflammatory properties. The indole ring of tryptophan can act as a radical scavenger.

Potential Mechanisms of Action:

-

Antioxidant Activity: The indole nucleus of tryptophan can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Standard in vitro assays to evaluate this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5]

-

Anti-inflammatory Activity: Tryptophan-containing peptides may modulate inflammatory pathways. For instance, they could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Potential antioxidant and anti-inflammatory mechanisms of H-Trp-Pro-OH.

Other Potential Bioactivities

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain tryptophan-containing dipeptides have demonstrated the ability to inhibit ACE, suggesting a potential role in blood pressure regulation.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. Some Trp-containing dipeptides have been identified as DPP-IV inhibitors.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay (Antioxidant):

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of H-Trp-Pro-OH in a suitable solvent.

-

In a 96-well plate, mix the peptide solution with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Inhibition of NO Production in LPS-Stimulated Macrophages (Anti-inflammatory):

-

Culture RAW 264.7 macrophage cells.

-

Pre-treat the cells with various concentrations of H-Trp-Pro-OH for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

Conclusion

H-Trp-Pro-OH is a dipeptide with a well-defined chemical structure that can be reliably synthesized and purified using standard solid-phase peptide synthesis and RP-HPLC techniques. Its characterization relies on a combination of HPLC, mass spectrometry, and NMR spectroscopy. The presence of both tryptophan and proline residues suggests a range of potential biological activities, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides a foundational framework for researchers and drug development professionals to synthesize, characterize, and further investigate the therapeutic potential of H-Trp-Pro-OH. Further in-depth studies are warranted to fully elucidate its mechanisms of action and explore its applications in various disease models.

References

-

Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Siemion, I. Z., et al. "1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides." International Journal of Peptide and Protein Research, vol. 35, no. 5, 1990, pp. 425-34. [Link]

-

Amblard, M., et al. "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology, vol. 33, no. 3, 2006, pp. 239-54. [Link]

-

He, R., et al. "Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage." Frontiers in Nutrition, vol. 8, 2021, p. 783610. [Link]

-

Asakawa, D., et al. "Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis." Analyst, vol. 146, no. 7, 2021, pp. 2292-2300. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. bachem.com [bachem.com]

- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of L-Prolyl-L-Tryptophan via RP-HPLC

Executive Summary

L-Prolyl-L-tryptophan (Pro-Trp) is a bioactive dipeptide frequently analyzed in food science (as a bitter peptide in casein hydrolysates) and pharmaceutical research (as a structural motif in drug design).[1][2] Its purification presents a specific chromatographic challenge: the hydrophobicity of the Tryptophan indole ring contrasts with the conformational flexibility of the Proline residue.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow for the isolation of Pro-Trp.[1][2] Unlike generic peptide protocols, this method addresses the Proline Effect (cis-trans isomerization) and Tryptophan oxidation sensitivity , ensuring high recovery and structural integrity.

Physicochemical Profile & Separation Logic[2]

Understanding the analyte is the prerequisite for successful separation.

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 301.34 g/mol | Small molecule range; requires 60–100 Å pore size columns.[1][2] |

| Isoelectric Point (pI) | ~5.5 | Zwitterionic at neutral pH.[2] Acidic mobile phase (pH < 3) is required to protonate the carboxylic acid, increasing retention and peak sharpness. |

| Hydrophobicity | High (due to Trp) | Trp is the most hydrophobic amino acid.[2] Pro-Trp will retain strongly on C18 compared to polar dipeptides (e.g., Gly-Gly).[1][2] |

| UV Absorbance | Advantage: Detection at 280 nm is highly specific, filtering out non-aromatic impurities.[1][2] | |

| Structural Liability | Proline Isomerization | Critical: The X-Pro peptide bond can exist in distinct cis and trans populations, potentially causing peak splitting or broadening [1, 2]. |

The "Proline Effect" in HPLC

Researchers often mistake a split peak for an impurity. In Pro-Trp, the peptide bond preceding proline can rotate slowly on the NMR/HPLC timescale.

-

Symptom: Two peaks eluting close together.[2]

-

Validation: Collect the "impurity" peak, let it sit for 2 hours, and re-inject. If it redistributes into the original two peaks, it is a conformer, not a contaminant.

-

Solution: Perform chromatography at elevated temperatures (40–60°C) to accelerate isomerization and coalesce the peaks [3].

Workflow Visualization

The following diagram outlines the decision matrix for purifying Pro-Trp, specifically addressing the isomerization checkpoint.

Caption: Workflow for Pro-Trp purification including the critical isomerization loop.

Analytical Method (Quality Control)

Before scaling up, establish purity and retention time using this analytical protocol.

Objective: Separate Pro-Trp from free Tryptophan, free Proline, and synthesis byproducts.

| Parameter | Specification | Rationale |

| Column | C18, 4.6 × 150 mm, 5 µm, 100 Å | Standard peptide geometry. 100 Å pore size is ideal for dipeptides.[1][2] |

| Mobile Phase A | HPLC Grade Water + 0.1% TFA | TFA (Trifluoroacetic acid) acts as an ion-pairing agent, masking the terminal carboxylate to improve retention and peak shape. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides lower viscosity and sharper peaks than Methanol for peptides.[2] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[2][3] |

| Temperature | 40°C | Slightly elevated to minimize peak broadening from proline isomerization. |

| Detection | 280 nm (Primary), 214 nm (Secondary) | 280 nm is specific to the Indole ring of Trp, reducing baseline noise from non-aromatic impurities. |

Gradient Table (Analytical)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Sample Injection / Hold |

| 20.0 | 50 | Linear Gradient (Screening) |

| 22.0 | 95 | Wash Column |

| 25.0 | 95 | Wash Hold |

| 25.1 | 5 | Re-equilibration |

| 30.0 | 5 | End |

Preparative Purification Protocol

Objective: Isolate >50 mg of Pro-Trp with >98% purity.

Step 1: Sample Preparation[1]

-

Solvent: Dissolve the crude lyophilized powder in Mobile Phase A (Water + 0.1% TFA). Avoid pure organic solvent to prevent "solvent breakthrough" (where the sample elutes in the void volume).

-

Concentration: Aim for 20–50 mg/mL. If solubility is poor, add ACN dropwise, but keep ACN < 20% of the total sample volume.

-

Filtration: Pass through a 0.22 µm PTFE or Nylon filter to remove particulate matter that could clog the prep column.[2]

Step 2: Focused Gradient Calculation

Expert Insight: A shallow gradient improves resolution.[2] If Pro-Trp elutes at 25% B in the analytical screening (Protocol 4), design a "Focused Gradient" starting 10% below and ending 10% above that point.

Target Gradient (Example): 15% B to 35% B over 20 minutes.

Step 3: Preparative Run Parameters[1][2]

-

Column: C18 Prep Column (e.g., 19 × 150 mm, 5 µm).

-

Flow Rate: 15–20 mL/min (scaled to column diameter).

-

Detection: 280 nm.[2][4] Note: Reduce sensitivity (use a prep flow cell) to avoid detector saturation.

Step 4: Fraction Collection & Post-Processing[1][2]

-

Collection: Trigger collection based on threshold (absorbance) or slope.[2]

-

Validation: Analyze each fraction using the Analytical Method (Section 4).

-

Pooling: Combine fractions with >98% purity.

-

Lyophilization: Freeze-dry the pooled fractions.

-

Caution: TFA is volatile but can leave a residue.[2] Repeated lyophilization from water may be needed to remove trace acid, or conversion to a hydrochloride salt using dilute HCl before the final dry.

-

Troubleshooting & Critical Parameters

Issue: Peak Splitting

-

Cause: Cis-trans isomerization of the Proline bond.[2][5][6][7][8]

-

Diagnosis: Re-inject a fraction of the "split" peak. If it reforms the split pattern, it is the same compound.

-

Fix: Run the column oven at 50°C or 60°C. Thermal energy increases the rotation rate of the peptide bond, coalescing the split peaks into a single, sharp peak [3].

Issue: Tryptophan Oxidation

-

Cause: The indole ring is susceptible to oxidation, especially in light and basic pH.

-

Prevention:

Issue: Broad Peaks

-

Cause: Sample solvent too strong (too much ACN).[2]

-

Fix: Dilute sample with water (Mobile Phase A) until the organic content is <10%.

References

-

PubChem. (2023).[2] L-Prolyl-L-tryptophan Compound Summary. National Center for Biotechnology Information.[2] [Link][1][2]

-

Melander, W. R., et al. (1982).[2][5] Effect of molecular structure and conformational change of proline-containing dipeptides in reversed-phase chromatography. Journal of Chromatography A. [Link]

-

Mant, C. T., & Hodges, R. S. (2002).[2] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[2][9] (General reference for Peptide HPLC temperature effects).

-

Sela, M., & Katchalski, E. (1959).[2] Biological Properties of Poly-α-amino Acids. Advances in Protein Chemistry. (Foundational text on amino acid stability).

Sources

- 1. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. L-Tryptophan, L-prolyl- | C16H19N3O3 | CID 7408124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: L-Prolyl-L-tryptophan and Related Diketopiperazines as Probes for Neuromodulatory Systems

Introduction

2,5-diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are generated through the condensation of two α-amino acids.[1][2] These heterocyclic compounds are of significant interest in neuroscience and drug development due to their remarkable stability against proteolysis and their ability to cross the blood-brain barrier (BBB).[3][4] L-Prolyl-L-tryptophan (cyclo(Pro-Trp)) is a member of this class, formed from the amino acids proline and tryptophan. While research on cyclo(Pro-Trp) is ongoing, the broader family of DKPs has been shown to possess a wide spectrum of biological activities, including neuroprotective, antitumor, antiviral, and antibacterial properties.[1][2][3]

This guide provides a framework for researchers, scientists, and drug development professionals to utilize L-Prolyl-L-tryptophan and related DKPs as chemical tools to investigate the complex landscape of neurotransmission. We will explore their potential mechanisms of action, provide detailed protocols for in vitro characterization, and discuss best practices for experimental design and data interpretation, grounding the discussion in the context of more extensively studied DKPs like cyclo(His-Pro).

Scientific Background & Putative Mechanisms of Action

DKPs exert their effects through diverse mechanisms, often acting as modulators of key signaling pathways rather than direct agonists or antagonists at neurotransmitter receptors. Their rigid, conformationally constrained structure allows for specific interactions with various biological targets.

Neuroprotective Properties

A significant body of research points to the neuroprotective capabilities of DKPs. For instance, novel synthetic DKPs have been shown to prevent neuronal death in in vitro models of traumatic injury by mitigating damage from free radicals and calcium mobilization.[5] This suggests a potential role in counteracting excitotoxicity and oxidative stress, common pathways in neurodegenerative diseases. Some DKPs, like cyclo(His-Pro), exert antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways, which are central to the cellular stress response.[6]

Modulation of Neurotransmitter Systems

While not always acting as classical receptor ligands, certain DKPs can allosterically modulate neurotransmitter receptor function. Studies on peptidomimetics of L-prolyl-L-leucylglycinamide (PLG), which feature a DKP-like structure, have demonstrated an ability to increase the affinity of the D2 dopamine receptor for its agonists.[7] This modulatory action suggests that compounds like cyclo(Pro-Trp) could be used to probe the function of G-protein coupled receptors (GPCRs) involved in neurotransmission, potentially enhancing or dampening endogenous signaling without directly competing with the native neurotransmitter.

Potential Signaling Pathway

The neuroprotective and neuromodulatory effects of DKPs can be conceptualized through the following signaling cascade. This pathway is a hypothetical model based on the known activities of various DKP compounds and serves as a starting point for investigation.

Caption: Hypothetical signaling pathway for DKP-mediated neuromodulation and neuroprotection.

Experimental Applications & Protocols

To effectively study L-Prolyl-L-tryptophan, a multi-faceted approach combining in vitro binding, functional assays, and cellular models is recommended.

Quantitative Data Summary

When characterizing a novel compound, it is crucial to quantify its activity. The table below provides an example of how to summarize key quantitative data obtained from the protocols described in this guide.

| Parameter | Description | Example Value | Target System |

| Ki (nM) | Inhibitor constant; measures the binding affinity of the compound to a receptor. | 50 nM | Dopamine D2 Receptor |

| EC₅₀ (µM) | Half maximal effective concentration; measures the potency in a functional assay. | 1.5 µM | cAMP Accumulation Assay |

| IC₅₀ (µM) | Half maximal inhibitory concentration; measures the potency of an inhibitor. | 0.2 µM | GAPC1 Enzyme Activity |

| Neuroprotection (%) | Percentage of neuronal survival in an oxidative stress assay vs. vehicle control. | 75% at 10 µM | SH-SY5Y cells + H₂O₂ |

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is designed to determine if L-Prolyl-L-tryptophan binds to a specific neurotransmitter receptor of interest by measuring its ability to displace a known radiolabeled ligand.

Principle: The assay quantifies the competition between the unlabeled test compound (cyclo(Pro-Trp)) and a radiolabeled ligand for a finite number of receptors in a cell membrane preparation. A successful competition indicates that the test compound binds to the same site or an allosterically coupled site.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO-D2R or rat striatum).

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

-

L-Prolyl-L-tryptophan (cyclo(Pro-Trp)).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Haloperidol for D2 receptors).

-

96-well filter plates (GF/B) and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of cyclo(Pro-Trp) in DMSO. Create a serial dilution series in Assay Buffer to cover a wide concentration range (e.g., 1 pM to 100 µM).

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL Assay Buffer (for total binding) OR 25 µL non-specific binding control.

-

25 µL of cyclo(Pro-Trp) dilution or vehicle (Assay Buffer with 0.1% DMSO).

-

25 µL of radiolabeled ligand at a concentration near its Kd.

-

25 µL of cell membrane preparation (protein concentration optimized, e.g., 10-20 µ g/well ).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of cyclo(Pro-Trp). Plot this against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (GPCR Signaling)

This protocol assesses the functional effect of L-Prolyl-L-tryptophan on Gs- or Gi-coupled receptor signaling by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it. This assay quantifies cAMP production in whole cells to determine if the test compound acts as an agonist, antagonist, or allosteric modulator.

Materials:

-

HEK293 or CHO cells stably expressing the GPCR of interest.

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).

-

Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled assays).

-

L-Prolyl-L-tryptophan.

-

Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to ~90% confluency.

-

Compound Preparation: Prepare serial dilutions of cyclo(Pro-Trp) in the assay buffer.

-

Assay:

-

Wash cells once with assay buffer.

-

For Gs Agonist Mode: Add 50 µL of cyclo(Pro-Trp) dilutions to the cells.

-

For Gi Agonist Mode: Add 25 µL of cyclo(Pro-Trp) dilutions, followed by 25 µL of Forskolin (at its EC₈₀ concentration).

-

For Antagonist Mode: Pre-incubate cells with cyclo(Pro-Trp) for 15 minutes, then add a known agonist at its EC₅₀ concentration.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.

-

Data Analysis: Convert the raw data to cAMP concentrations. Plot the concentration-response curves and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a DKP compound like L-Prolyl-L-tryptophan.

Caption: A streamlined workflow for the in vitro characterization of L-Prolyl-L-tryptophan.

Trustworthiness: Controls & Self-Validation

To ensure the reliability of your findings, every experiment must include a robust set of controls.

-

Vehicle Control: All treatments should be compared to a vehicle control (e.g., 0.1% DMSO in assay buffer) to account for any effects of the solvent.

-

Positive Control: Use a known agonist or antagonist for the target system to validate that the assay is performing as expected.

-

Negative Control: Use an inactive compound or a different DKP not expected to interact with the target to ensure the observed effects are specific to L-Prolyl-L-tryptophan.

-

Counter-screens: To assess selectivity, test the compound against related receptors or in a parental cell line that does not express the receptor of interest. A lack of activity in these systems strengthens the claim of target-specific action.

By integrating these controls, each protocol becomes a self-validating system, increasing confidence in the generated data and its interpretation. The use of L-Prolyl-L-tryptophan as a tool for studying neurotransmission holds promise, and a systematic, well-controlled experimental approach is paramount to unlocking its potential.

References

-

Li, P., et al. (2018). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules. Available at: [Link]

-

Cacciatore, I., et al. (2012). 2,5-diketopiperazines as neuroprotective agents. Current Medicinal Chemistry. Available at: [Link]

-

Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides. Available at: [Link]

-

Bélanger, E., et al. (2001). Synthesis and biological activity of novel neuroprotective diketopiperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Minelli, A., et al. (2012). Cyclo(His-Pro) exerts antioxidant and anti-inflammatory effects by modulating the activity of Nrf2 and NF-κB. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Bauvois, B., et al. (2000). Design, synthesis, and dopamine receptor modulating activity of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (2023). Diketopiperazine. Wikipedia. Available at: [Link]

Sources

- 1. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Design, synthesis, and dopamine receptor modulating activity of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mechanistic Profiling of H-Trp-Pro-OH

PEPT1-Mediated Cell Penetration & Permeability Protocols

Executive Summary

This application note details the validated workflow for assessing the cell penetration and intestinal permeability of the dipeptide H-Trp-Pro-OH (Tryptophan-Proline). Unlike passive lipophilic compounds, H-Trp-Pro-OH is a zwitterionic dipeptide that primarily relies on the Proton-coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) for cellular entry.

This guide moves beyond simple "uptake" measurements, providing a mechanistic framework to distinguish between passive paracellular diffusion and active carrier-mediated transport. It includes high-sensitivity LC-MS/MS quantification protocols to overcome the interference issues common with tryptophan's intrinsic fluorescence in complex lysates.

Physicochemical Context & Molecule Profile

Understanding the solute is the first step in assay design. H-Trp-Pro-OH possesses a mixed character: the indole ring of Tryptophan provides hydrophobicity, while the zwitterionic termini and amide bond create polarity.

| Property | Value / Characteristic | Experimental Implication |

| Molecular Formula | -- | |

| Molecular Weight | 301.34 g/mol | Detectable as |

| Predicted LogP | ~0.5 to 1.2 (pH dependent) | Moderate lipophilicity; insufficient for rapid passive transcellular diffusion. |

| pKa Values | ~3.4 (COOH), ~9.4 ( | Zwitterionic at physiological pH (7.4). |

| Primary Transporter | PEPT1 (SLC15A1) | Requires pH gradient (Apical pH 6.0 / Basolateral pH 7.4) for optimal uptake. |

Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell line (human colorectal adenocarcinoma) differentiates into a polarized monolayer resembling the small intestinal epithelium, expressing functional PEPT1 transporters.

3.1. Cell Culture & Differentiation

-

Seeding: Seed Caco-2 cells at

cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). -

Differentiation: Culture for 21 days . PEPT1 expression peaks between days 18–21.

-

Validation: Measure Transepithelial Electrical Resistance (TEER).

-

Acceptance Criterion: TEER

. -

Rejection: Low TEER indicates loose tight junctions, allowing non-specific paracellular leakage.

-

3.2. Transport Buffer Preparation (Critical)

PEPT1 functions as a symporter, co-transporting

-

Apical Buffer (Donor): HBSS adjusted to pH 6.0 (using MES buffer).

-

Basolateral Buffer (Receiver): HBSS adjusted to pH 7.4 (using HEPES buffer).

3.3. Permeability Protocol Steps

-

Wash: Gently wash monolayers 2x with pre-warmed HBSS.

-

Equilibrate: Incubate with transport buffers (Apical pH 6.0 / Basolateral pH 7.4) for 15 min at 37°C.

-

Initiate: Replace Apical buffer with 100 µM H-Trp-Pro-OH in pH 6.0 HBSS.

-

Sample: Withdraw 100 µL aliquots from the Basolateral compartment at 15, 30, 60, and 90 minutes.

-

Note: Replace withdrawn volume with fresh pH 7.4 HBSS immediately to maintain hydrostatic pressure.

-

-

Integrity Check: Co-incubate with Lucifer Yellow (paracellular marker). If Lucifer Yellow

, reject the well.

3.4. Data Analysis (

Calculation)

Calculate the Apparent Permeability Coefficient (

-

: Rate of permeation (slope of mass vs. time,

-

: Surface area of the filter (

-

: Initial apical concentration (

Mechanistic Validation: PEPT1 Competitive Inhibition

To prove H-Trp-Pro-OH enters via PEPT1 and not just passive diffusion, you must perform a competitive inhibition assay using Gly-Sar (Glycyl-Sarcosine), the reference substrate for PEPT1.

4.1. Logic

If H-Trp-Pro-OH is a PEPT1 substrate, it will compete with Gly-Sar for the transporter binding sites, reducing the uptake of Gly-Sar.

4.2. Workflow Diagram

Figure 1: Mechanism of PEPT1 transport. The pH gradient (6.0 to 7.4) drives the symport of protons and the dipeptide. Gly-Sar acts as a specific competitive inhibitor.

4.3. Inhibition Protocol

-

Control: Incubate cells with

-

Experimental: Incubate cells with

Gly-Sar + 1 mM H-Trp-Pro-OH (100-fold excess). -

Readout: Lyse cells and measure intracellular Gly-Sar.

-

Result: A significant reduction (>50%) in Gly-Sar uptake confirms H-Trp-Pro-OH is a PEPT1 substrate.

Analytical Protocol: LC-MS/MS Quantification

Fluorescence detection of Tryptophan (Ex 280nm / Em 350nm) is not recommended for cell lysates due to high background interference from cellular proteins. LC-MS/MS is the required standard for specificity.

5.1. Sample Preparation[1]

-

Lysis: Wash cells 3x with ice-cold PBS. Add 200 µL of 20% Methanol in water. Freeze-thaw 2x.

-

Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Recommended IS: H-Trp-(

,

-

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to vial for injection.

5.2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 40% B over 3 minutes (Dipeptides elute early).

-

Ionization: ESI Positive Mode (

).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |

| H-Trp-Pro-OH | 302.1 | 159.1 | Quantifier (Trp immonium) |

| 302.1 | 116.1 | Qualifier (Pro fragment) | |

| Internal Standard | Variable | Variable | Reference |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Peptide binding to plasticware. | Use Low-Bind polypropylene plates/vials. Add 0.1% BSA to transport buffer (if not analyzing by UV). |

| High Variation | Inconsistent pH gradient. | Verify Apical pH is exactly 6.0 immediately before assay. PEPT1 is highly pH-sensitive.[2] |

| No Inhibition | Saturation of transporter. | Ensure Gly-Sar concentration is below its |

| TEER Drop | Toxicity of H-Trp-Pro-OH. | Perform cytotoxicity assay (MTT/LDH) at 1 mM. If toxic, lower concentration to 100 µM. |

References

-

Brandsch, M., et al. (2008). "Transport of drugs by the intestinal peptide transporter PEPT1." Journal of Pharmacy and Pharmacology.

-

Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

-

Vig, B. S., et al. (2006). "Human PEPT1 pharmacophore validation." Journal of Medicinal Chemistry.

-

Food and Drug Administration (FDA). (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry."

Sources

Application Note: Fluorescent Labeling of L-Prolyl-L-tryptophan

Introduction

The dipeptide L-Prolyl-L-tryptophan (Pro-Trp) is a molecule of significant interest in various biochemical and pharmaceutical research areas. Its unique structure, combining the rigidity of proline with the fluorescent properties of tryptophan, makes it a valuable tool for studying peptide-protein interactions, enzyme kinetics, and cellular uptake mechanisms. Fluorescently labeling Pro-Trp enhances its utility by enabling sensitive and specific detection in complex biological systems.[1] This application note provides a detailed protocol for the fluorescent labeling of L-Prolyl-L-tryptophan, focusing on the conjugation of an amine-reactive dye to the N-terminal proline residue. We will discuss the rationale behind the chosen methodology, provide a step-by-step guide for the labeling reaction, purification, and characterization of the final product, and offer insights into potential challenges and troubleshooting strategies.

While tryptophan itself possesses intrinsic fluorescence, extrinsic labeling offers several advantages, including a wider choice of excitation and emission wavelengths, increased quantum yield, and enhanced photostability.[2] The selection of the appropriate fluorescent dye is critical and depends on the specific application, the available instrumentation, and the biochemical properties of the target molecule.[3] For this protocol, we will focus on the use of Fluorescein isothiocyanate (FITC), a widely used and cost-effective amine-reactive dye.[4] However, the principles outlined here can be adapted for other amine-reactive fluorophores such as Alexa Fluor™ or DyLight™ dyes.[3]

Principle of the Method

The primary amine group at the N-terminus of L-Prolyl-L-tryptophan serves as the target for covalent modification. The isothiocyanate group of FITC reacts with the unprotonated N-terminal amine under alkaline conditions (pH 8.5-9.0) to form a stable thiourea bond.[5][6] This pH is crucial as it deprotonates the alpha-amino group, making it nucleophilic and reactive, while minimizing the reactivity of other potentially nucleophilic groups.[6] Following the labeling reaction, the fluorescently labeled dipeptide is purified from unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by mass spectrometry and UV-Vis spectroscopy to confirm its identity and determine the degree of labeling.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| L-Prolyl-L-tryptophan | Sigma-Aldrich | P6625 |

| Fluorescein isothiocyanate (FITC), Isomer I | Thermo Fisher Scientific | P1191 |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |

| Sodium bicarbonate | Sigma-Aldrich | S6014 |

| Sodium carbonate, anhydrous | Sigma-Aldrich | S2127 |

| Hydrochloric acid (HCl), 1 M | Fisher Scientific | A144-212 |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998-4 |

| Trifluoroacetic acid (TFA), HPLC grade | Thermo Fisher Scientific | 85183 |

| Water, HPLC grade | Fisher Scientific | W6-4 |

| 0.2 µm syringe filters | MilliporeSigma | SLGP033RS |

| HPLC vials | Agilent | 5182-0714 |

Experimental Protocol

Preparation of Buffers and Solutions

-

Labeling Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0):

-

Dissolve 0.84 g of sodium bicarbonate in 80 mL of HPLC-grade water.

-

Adjust the pH to 9.0 by adding a 1 M sodium carbonate solution (dissolve 1.06 g of anhydrous sodium carbonate in 10 mL of HPLC-grade water).

-

Bring the final volume to 100 mL with HPLC-grade water.

-

Filter the buffer through a 0.2 µm filter.

-

-

L-Prolyl-L-tryptophan Stock Solution (10 mg/mL):

-

Dissolve 10 mg of L-Prolyl-L-tryptophan in 1 mL of the Labeling Buffer.

-

Vortex briefly to ensure complete dissolution. Prepare this solution fresh before use.

-

-

FITC Stock Solution (10 mg/mL):

Fluorescent Labeling Reaction

The following diagram illustrates the workflow for the fluorescent labeling of L-Prolyl-L-tryptophan.

Caption: Workflow for fluorescent labeling of L-Prolyl-L-tryptophan.

-

In a microcentrifuge tube, add 100 µL of the L-Prolyl-L-tryptophan stock solution.

-

Slowly add a 3-fold molar excess of the FITC stock solution to the peptide solution while gently vortexing.[8] The molar ratio of dye to peptide may need to be optimized for best results.[7]

-

Wrap the tube in aluminum foil to protect it from light and incubate at room temperature for 2 hours with gentle agitation.[5][8]

The chemical reaction between the N-terminal amine of L-Prolyl-L-tryptophan and FITC is depicted below.

Caption: Reaction of FITC with the N-terminus of L-Prolyl-L-tryptophan.

Purification by RP-HPLC

Purification of the labeled peptide is essential to remove unreacted dye and unlabeled peptide.[5]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[9]

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm).

-

Flow Rate: 1 mL/min.

-

Detection: Monitor at 280 nm (for tryptophan) and 494 nm (for FITC).[8]

-

Gradient:

-

0-5 min: 5% B

-

5-35 min: 5% to 95% B

-

35-40 min: 95% B

-

40-45 min: 95% to 5% B

-

45-50 min: 5% B

-

-

Inject the reaction mixture onto the HPLC system.

-

Collect the fraction(s) that absorb at both 280 nm and 494 nm. This peak corresponds to the FITC-labeled L-Prolyl-L-tryptophan.

-

Lyophilize the collected fraction(s) to obtain the purified product.

Characterization of the Labeled Peptide

a. Mass Spectrometry

Confirm the identity of the labeled peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3][9][10] The expected mass will be the sum of the molecular weight of L-Prolyl-L-tryptophan and the molecular weight of FITC.

| Compound | Molecular Weight ( g/mol ) |

| L-Prolyl-L-tryptophan | 301.34 |

| FITC (Isomer I) | 389.38 |

| Expected FITC-Pro-Trp | 690.72 |

b. UV-Vis Spectroscopy and Degree of Labeling (DOL)

The degree of labeling (DOL), which is the molar ratio of dye to peptide, can be determined using UV-Vis spectroscopy.[11][12]

-

Resuspend the lyophilized labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Measure the absorbance of the solution at 280 nm (A280) and 494 nm (A494).

-

Calculate the concentration of the peptide and the dye using the Beer-Lambert law (A = εcl), and then determine their molar ratio.[13]

Calculation:

-

Concentration of FITC (M) = A494 / εFITC

-

εFITC at 494 nm = 75,000 M-1cm-1

-

-

The absorbance at 280 nm is a combination of the absorbance from the tryptophan residue and the FITC molecule. A correction factor is needed to account for the contribution of FITC to the A280 reading.

-

Correction Factor (CF) for FITC at 280 nm = A280 / A494 ≈ 0.35

-

-

Corrected A280 = A280 - (A494 x CF)

-

Concentration of Pro-Trp (M) = Corrected A280 / εTrp

-

εTrp at 280 nm = 5,500 M-1cm-1

-

-

Degree of Labeling (DOL) = [FITC] / [Pro-Trp]

An optimal DOL is typically between 0.5 and 1.0 for many applications to avoid fluorescence quenching and potential alterations in the peptide's biological activity.[12]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Incorrect pH of labeling buffer. - Inactive FITC (hydrolyzed). - Insufficient dye-to-peptide ratio. | - Verify the pH of the labeling buffer is between 8.5 and 9.0. - Use freshly prepared FITC solution from a new vial. - Increase the molar excess of FITC in the reaction. |

| Multiple Peaks in HPLC | - Incomplete reaction. - Presence of multiple isomers of FITC. - Degradation of the peptide or dye. | - Increase the reaction time. - Use a single isomer of FITC if possible. - Ensure proper storage of reagents and protect the reaction from light. |

| No Product Peak | - Complete degradation of the peptide or dye. - Incorrect HPLC conditions. | - Check the integrity of the starting materials. - Optimize the HPLC gradient and mobile phases. |

| Fluorescence Quenching | - High degree of labeling (DOL > 1). - Aggregation of the labeled peptide. | - Reduce the dye-to-peptide ratio in the labeling reaction. - Ensure the labeled peptide is fully solubilized. |

Conclusion

This application note provides a robust and reliable protocol for the fluorescent labeling of L-Prolyl-L-tryptophan with FITC. The described methods for purification and characterization ensure a high-quality final product suitable for a wide range of research applications. By carefully controlling the reaction conditions and thoroughly purifying the labeled peptide, researchers can confidently utilize this fluorescently tagged dipeptide in their studies. The principles outlined herein can be readily adapted for other small peptides and various amine-reactive fluorescent dyes, providing a versatile tool for the scientific community.

References

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at: [Link]

-

FITC Amine Labeling Protocol. You Do Bio. Available at: [Link]

-

Protocol - LigandTracer - Protein labeling with FITC. LigandTracer. Available at: [Link]

-

Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. ResearchGate. Available at: [Link]

-

Tryptophan Fluorescence: nature's probe. BMG LABTECH. Available at: [Link]

-

Fluorescent labeling and modification of proteins. PMC - NIH. Available at: [Link]

-

How do I label N-teminus of a peptide with FITC? ResearchGate. Available at: [Link]

-

Fluorescence Labeled Peptide Synthesis. CD Formulation. Available at: [Link]

-

Fluorescent Dyes for Labeling Peptides. LubioScience GmbH. Available at: [Link]

-

Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. Available at: [Link]

-

FITC labeling. Peptideweb.com. Available at: [Link]

-

Fluorescent isotope-coded affinity tag 2: peptide labeling and affinity capture. PubMed. Available at: [Link]

-

What is the most fluorescent amine reacting dye? ResearchGate. Available at: [Link]

-

FITC Labeling and Conjugation. TdB Labs. Available at: [Link]

-

Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry. Available at: [Link]

-

Characterization of the natural and isotope‐labeled peptides. ResearchGate. Available at: [Link]

-

Characterization of metal-labelled peptides by matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry. PubMed. Available at: [Link]

-

ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PMC. Available at: [Link]

-

How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]

-

Stable Isotope Labeled Peptides. GenScript. Available at: [Link]

-

Degree-of-labeling (DOL). NanoTemper Technologies. Available at: [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

-

What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. Available at: [Link]

Sources

- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. youdobio.com [youdobio.com]

- 6. researchgate.net [researchgate.net]

- 7. scrum-net.co.jp [scrum-net.co.jp]

- 8. peptideweb.com [peptideweb.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. support.nanotempertech.com [support.nanotempertech.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

The Emerging Role of H-Trp-Pro-OH in High-Throughput Screening: A Focus on Neuromodulatory Targets

An Application Guide for Drug Discovery Screening

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold